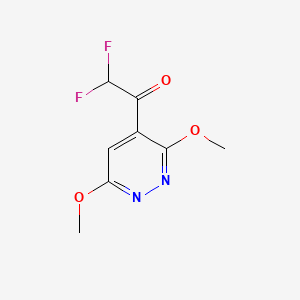
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone involves several steps. One common method includes the reaction of 3,6-dimethoxypyridazine with difluoroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.
Aplicaciones Científicas De Investigación
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone can be compared with other pyridazine derivatives such as:
Pyridazine: A simpler structure with similar pharmacological activities.
Pyridazinone: Known for its wide range of biological activities, including anti-inflammatory and anticancer properties.
3,6-Dimethoxypyridazine: A precursor in the synthesis of this compound.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C8H8F2N2O3 |
|---|---|
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
1-(3,6-dimethoxypyridazin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H8F2N2O3/c1-14-5-3-4(6(13)7(9)10)8(15-2)12-11-5/h3,7H,1-2H3 |
Clave InChI |
IELYQZQHTPOBIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C(=C1)C(=O)C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















